1-Benzyl-3-fluoro-3-methylazetidine
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Overview
Description
1-Benzyl-3-fluoro-3-methylazetidine is a synthetic organic compound belonging to the azetidine class Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-fluoro-3-methylazetidine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable azetidine precursor with a fluorinating agent. For instance, starting from 1-benzyl-3-chloro-3-methylazetidine, a fluorination reaction using a reagent like potassium fluoride in an aprotic solvent such as dimethyl sulfoxide can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-fluoro-3-methylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium fluoride in dimethyl sulfoxide for fluorination.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Fluorinated azetidines or other substituted derivatives.
Scientific Research Applications
1-Benzyl-3-fluoro-3-methylazetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical assays and drug discovery.
Industry: The compound’s reactivity makes it valuable in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-benzyl-3-fluoro-3-methylazetidine involves its interaction with specific molecular targets. The fluorine atom’s electronegativity and the benzyl group’s steric effects contribute to the compound’s binding affinity and selectivity. These interactions can modulate biological pathways, leading to desired therapeutic effects or biochemical outcomes .
Comparison with Similar Compounds
3-Fluoro-3-methylazetidine: Lacks the benzyl group, resulting in different reactivity and biological activity.
1-Benzylazetidine: Lacks the fluorine atom, affecting its chemical properties and interactions.
3-Methylazetidine: Lacks both the benzyl and fluorine groups, making it less reactive and biologically active
Uniqueness: 1-Benzyl-3-fluoro-3-methylazetidine’s combination of a benzyl group and a fluorine atom imparts unique chemical and biological properties
Properties
IUPAC Name |
1-benzyl-3-fluoro-3-methylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-11(12)8-13(9-11)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUHFVSBSLIGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)CC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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